3,4-difluoro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
3,4-difluoro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide: is a synthetic organic compound often of interest in medicinal chemistry. Its complex structure suggests a range of potential interactions with biological molecules, making it a candidate for diverse scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves several stages, including the preparation of the core triazine structure and the subsequent introduction of functional groups:
Triazine Core Synthesis: : Reacting a cyanuric chloride precursor with suitable amine derivatives under controlled conditions.
Functional Group Introduction: : Fluorination reactions to introduce the difluorophenyl group.
Sulfonamide Formation: : Sulfonamide coupling reactions to attach the benzenesulfonamide moiety.
Industrial Production Methods
For industrial-scale production, the process is often optimized for yield and purity, involving:
Continuous Flow Reactions: : To enhance efficiency and scalability.
Catalysis: : Employing catalysts to improve reaction rates and selectivity.
Purification: : Advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide: undergoes a variety of chemical reactions:
Oxidation: : It can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: : Reduction can break down the sulfonamide linkage.
Substitution: : Aromatic substitution reactions, particularly involving the difluorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Examples include hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.
Reducing Agents: : Such as lithium aluminium hydride for reduction processes.
Bases and Nucleophiles: : For substitution reactions, reagents like sodium hydroxide and organolithium compounds are used.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Amine derivatives from the breakdown of the sulfonamide group.
Substitution Products: : Various functionalized aromatic compounds.
Scientific Research Applications
This compound finds applications across several fields:
Chemistry
Synthetic Intermediate: : Used in the synthesis of more complex molecules.
Catalyst: : Sometimes employed as a ligand in catalytic reactions.
Biology
Protein Interactions: : Studied for its binding properties with various proteins.
Enzyme Inhibition: : Potential inhibitor for specific enzymatic pathways.
Medicine
Drug Development: : Explored as a lead compound in the development of new pharmaceuticals.
Antimicrobial Research: : Investigated for antibacterial and antifungal properties.
Industry
Material Science: : Used in the development of new materials with specific properties.
Agrochemicals: : Explored for use in crop protection products.
Mechanism of Action
Mechanism by Which the Compound Exerts its Effects: The compound's mechanism of action involves binding to specific molecular targets, which may include enzymes or receptors, thereby modulating their activity. Molecular Targets and Pathways
Enzymatic Pathways: : Inhibition of key enzymes involved in disease processes.
Cellular Receptors: : Interaction with cell surface receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazine Derivatives
Benzenesulfonamide Derivatives
Uniqueness
Dual Functionalization: : The presence of both morpholino and pyrrolidine groups, combined with a triazine core and difluorobenzene moiety, sets it apart.
Broad Applicability: : Its varied functional groups offer multiple points of interaction, making it versatile for different applications.
By carefully understanding and leveraging its unique structural and chemical properties, researchers can continue to explore the vast potential of 3,4-difluoro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide in diverse scientific domains.
Biological Activity
3,4-Difluoro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide, with the CAS number 2034472-48-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H22F2N6O3S, and it has a molecular weight of 440.5 g/mol. The structure includes a benzenesulfonamide moiety linked to a triazine derivative, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂F₂N₆O₃S |
Molecular Weight | 440.5 g/mol |
CAS Number | 2034472-48-3 |
The compound exhibits biological activity primarily through inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4. PDE4 inhibitors are known to modulate inflammatory responses by increasing intracellular cAMP levels, which can lead to reduced activation of inflammatory cells such as eosinophils and neutrophils .
Anticancer Potential
The sulfonamide group in this compound may contribute to anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, studies have indicated that modifications in the phenyl ring can enhance antiproliferative activity . Further research is warranted to assess the specific efficacy of this compound against cancer cell lines.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that compounds targeting PDE4 can exhibit IC50 values in the low micromolar range. For example, PDE423 showed an IC50 of 140 nM in enzyme assays . Future studies should aim to determine the exact IC50 for our compound.
- In Vivo Studies : Animal models have been employed to evaluate the anti-inflammatory effects of PDE4 inhibitors. One study reported that daily oral administration of a related compound improved lung histology and reduced eosinophil activity in asthmatic models .
- Structural Activity Relationship (SAR) : SAR analyses reveal that modifications on the morpholine and triazine rings can significantly affect biological activity. The presence of electron-withdrawing groups like fluorine enhances potency against certain targets . This suggests that the difluoro substitution could be beneficial for enhancing biological activity.
Properties
IUPAC Name |
3,4-difluoro-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N6O3S/c19-14-4-3-13(11-15(14)20)30(27,28)21-12-16-22-17(25-5-1-2-6-25)24-18(23-16)26-7-9-29-10-8-26/h3-4,11,21H,1-2,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGKGHXUKGLGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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